Ship2-IN-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

SHIP2-IN-1: est un puissant inhibiteur de la phosphatase 5-inositol contenant SH2 2 (SHIP2), qui joue un rôle crucial dans divers processus cellulaires, notamment la prolifération cellulaire, la survie et le trafic vésiculaire. This compound a fait l’objet de nombreuses études pour ses applications thérapeutiques potentielles, en particulier dans le contexte de la maladie d’Alzheimer et du cancer .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de SHIP2-IN-1 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l’introduction de groupes fonctionnels spécifiques. La voie de synthèse détaillée et les conditions réactionnelles sont exclusives et non divulguées publiquement. on sait que le composé est synthétisé en utilisant des techniques de chimie organique standard, notamment des réactions de substitution nucléophile, d’oxydation et de réduction .

Méthodes de production industrielle : La production industrielle de this compound est conforme aux Bonnes pratiques de fabrication (BPF) afin de garantir la pureté et la cohérence du composé. Le processus de production implique une synthèse à grande échelle, une purification et des mesures de contrôle qualité pour répondre aux normes réglementaires .

Analyse Des Réactions Chimiques

Types de réactions : SHIP2-IN-1 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur le composé.

Substitution : Des réactions de substitution nucléophile sont couramment utilisées dans la synthèse et la modification de this compound.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium aluminium sont utilisés.

Substitution : Des nucléophiles comme l’azoture de sodium et le cyanure de potassium sont utilisés dans les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d’oxydation peuvent donner des dérivés oxydés, tandis que les réactions de réduction peuvent produire des formes réduites du composé .

Applications de recherche scientifique

This compound a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier les propriétés biochimiques et les fonctions de SHIP2.

Biologie : Employé dans la recherche en biologie cellulaire et moléculaire pour étudier le rôle de SHIP2 dans divers processus cellulaires.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement de la maladie d’Alzheimer et du cancer.

Industrie : Utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques ciblant SHIP2

Applications De Recherche Scientifique

SHIP2-IN-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the biochemical properties and functions of SHIP2.

Biology: Employed in cellular and molecular biology research to investigate the role of SHIP2 in various cellular processes.

Medicine: Explored as a potential therapeutic agent for the treatment of Alzheimer’s disease and cancer.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting SHIP2

Mécanisme D'action

SHIP2-IN-1 exerce ses effets en inhibant l’activité de SHIP2, une phosphatase qui déphosphoryle le phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) pour produire du phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2). Cette inhibition conduit à la modulation de la voie de signalisation PI3K/AKT, qui est impliquée dans la prolifération cellulaire, la survie et le métabolisme. En bloquant l’activité de SHIP2, this compound peut modifier la signalisation cellulaire et potentiellement réduire la progression de maladies telles que la maladie d’Alzheimer et le cancer .

Comparaison Avec Des Composés Similaires

Composés similaires :

SHIP1-IN-1 : Un autre inhibiteur ciblant SHIP1, un paralogue de SHIP2, avec des propriétés biochimiques similaires.

AS1949490 : Un inhibiteur sélectif de SHIP2 avec une structure chimique différente mais des effets inhibiteurs similaires.

K161 : Un autre inhibiteur de SHIP2 utilisé en recherche pour ses applications thérapeutiques potentielles

Unicité de SHIP2-IN-1 : this compound est unique en raison de sa forte puissance et de sa sélectivité pour SHIP2, avec une valeur IC50 de 2 µM. Cela en fait un outil précieux pour étudier les fonctions spécifiques de SHIP2 et son rôle dans diverses maladies. De plus, this compound a montré des résultats prometteurs dans des études précliniques pour la maladie d’Alzheimer et le cancer, soulignant son potentiel en tant qu’agent thérapeutique .

Propriétés

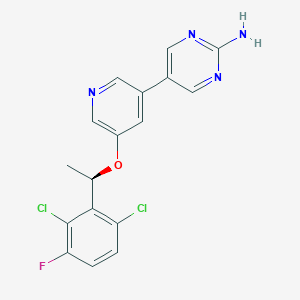

IUPAC Name |

5-[5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2FN4O/c1-9(15-13(18)2-3-14(20)16(15)19)25-12-4-10(5-22-8-12)11-6-23-17(21)24-7-11/h2-9H,1H3,(H2,21,23,24)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPYDXUUBCDYKQ-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=CN=CC(=C2)C3=CN=C(N=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=CN=CC(=C2)C3=CN=C(N=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2FN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2391468.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2391469.png)

![3,4-difluoro-N-[1-(furan-2-yl)propan-2-yl]benzamide](/img/structure/B2391472.png)

![N-benzyl-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethylacetamide](/img/structure/B2391474.png)

![4-methoxy-N-{2-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2391486.png)

![3,4,5-triethoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2391491.png)